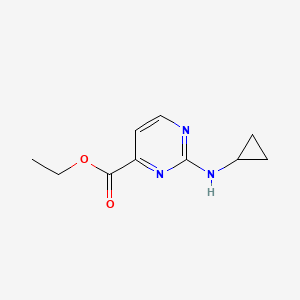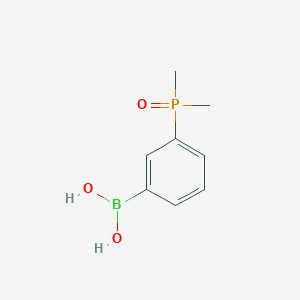
(3-(Dimethylphosphoryl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Dimethylphosphoryl)phenyl)boronic acid is a boronic acid derivative with significant potential in various scientific fields. This compound is characterized by the presence of a dimethylphosphoryl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis and other applications.
Métodos De Preparación
The synthesis of (3-(Dimethylphosphoryl)phenyl)boronic acid typically involves the following steps:
Synthetic Routes: One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial-scale production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield.
Análisis De Reacciones Químicas
(3-(Dimethylphosphoryl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine, altering the compound’s reactivity.
Substitution: The boronic acid moiety can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products: The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in organic synthesis.
Aplicaciones Científicas De Investigación
(3-(Dimethylphosphoryl)phenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-(Dimethylphosphoryl)phenyl)boronic acid involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
(3-(Dimethylphosphoryl)phenyl)boronic acid can be compared with other boronic acid derivatives:
Propiedades
Fórmula molecular |
C8H12BO3P |
|---|---|
Peso molecular |
197.97 g/mol |
Nombre IUPAC |
(3-dimethylphosphorylphenyl)boronic acid |
InChI |
InChI=1S/C8H12BO3P/c1-13(2,12)8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,1-2H3 |
Clave InChI |
HXGAFCOGACQPQS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)P(=O)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


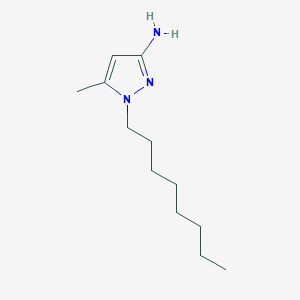
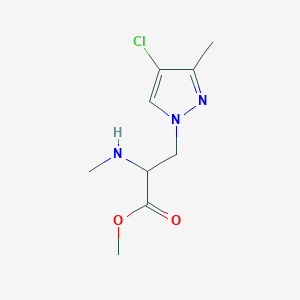
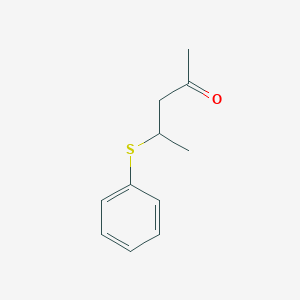
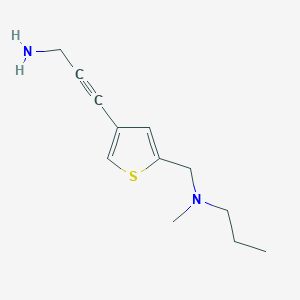
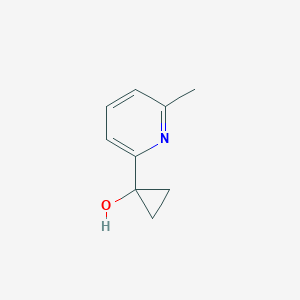
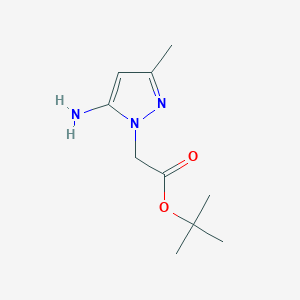
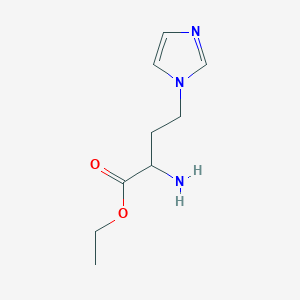

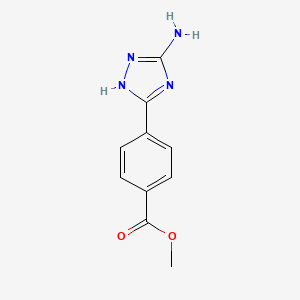
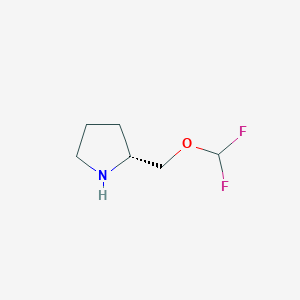
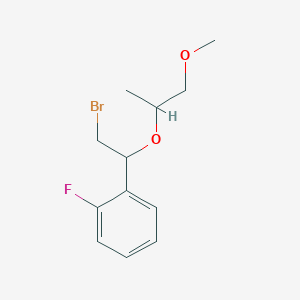
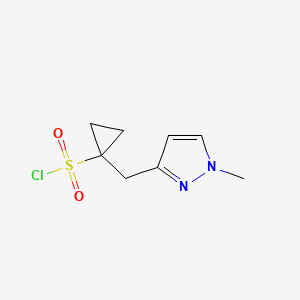
![(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B13634045.png)
